Parkeol

Catalog No.
S646064
CAS No.
514-45-4
M.F
C30H50O
M. Wt
426.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Parkeol

CAS Number

514-45-4

Product Name

Parkeol

IUPAC Name

(3S,5R,8S,10S,13R,14S,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,5,6,7,8,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol

Molecular Formula

C30H50O

Molecular Weight

426.7 g/mol

InChI

InChI=1S/C30H50O/c1-20(2)10-9-11-21(3)22-14-18-30(8)24-12-13-25-27(4,5)26(31)16-17-28(25,6)23(24)15-19-29(22,30)7/h10,15,21-22,24-26,31H,9,11-14,16-19H2,1-8H3/t21-,22-,24-,25+,26+,28-,29-,30+/m1/s1

InChI Key

MLVSYGCURCOSKP-FXCPCPCLSA-N

SMILES

CC(CCC=C(C)C)C1CCC2(C1(CC=C3C2CCC4C3(CCC(C4(C)C)O)C)C)C

Synonyms

lanost-9(11)-en-3 beta-ol, lanost-9(11)-en-3-ol, parkeol

Canonical SMILES

CC(CCC=C(C)C)C1CCC2(C1(CC=C3C2CCC4C3(CCC(C4(C)C)O)C)C)C

Isomeric SMILES

C[C@H](CCC=C(C)C)[C@H]1CC[C@@]2([C@@]1(CC=C3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C

Parkeol is a tetracyclic triterpenoid comprised of a lanostane skeleton which is 3beta-hydroxylated and has double bonds at the 9(11)- and 24-positions. It has a role as a metabolite. It is a 3beta-sterol, a tetracyclic triterpenoid and a 3beta-hydroxy-4,4-dimethylsteroid. It derives from a hydride of a lanostane.

Parkeol (lanosta-9(11),24-dien-3β-ol, CAS 514-45-4) is a tetracyclic triterpenoid and a naturally occurring structural isomer of lanosterol, distinguished by a double bond at the 9(11) position [1]. In industrial and academic procurement, parkeol is primarily sourced as a high-purity analytical reference standard [2]. It is critical for the authentication of the unsaponifiable fraction of shea butter (Butyrospermum parkii) and serves as a highly specific biomarker in comprehensive 2D GC-MS lipid profiling [3]. Additionally, it is an essential benchmark compound in synthetic biology and enzymology for validating the product specificity of engineered or newly discovered oxidosqualene cyclases (OSCs)[1].

Generic substitution with closely related sterol precursors, such as lanosterol or cycloartenol, fundamentally compromises both analytical and enzymatic workflows [1]. In quality control and lipidomics, lanosterol cannot act as a proxy for parkeol because the two isomers exhibit near-identical mass fragmentation but distinct chromatographic retention times and NMR chemical shifts, such as the parkeol-specific H-11 vinylic proton at δ 5.224 ppm [2]. Substituting lanosterol would lead to false negatives in shea butter authentication [3]. In enzyme engineering, parkeol is the specific functional readout for altered deprotonation mechanisms in mutated OSCs and the sole product of rice parkeol synthase [1]. Using a generic sterol standard makes it impossible to quantify these precise mechanistic shifts or validate targeted triterpene pathways.

NMR and GC-MS Differentiation from Lanosterol

In the analysis of triterpene alcohols, parkeol and lanosterol are closely related isomers that can co-migrate under standard GC conditions, making precise identification challenging without specific standards [1]. However, quantitative 1H-NMR readily differentiates the two based on the distinct C-11 vinylic proton of parkeol. Parkeol exhibits a characteristic H-11 signal at δ 5.224 ppm, whereas lanosterol lacks this signal entirely due to its 8(9) double bond [1]. Furthermore, while their TMS ethers may overlap in 1D GC, they are fully resolved using optimized GC-FID or comprehensive 2D GC×GC-qMS, allowing precise quantification [2].

Evidence Dimension1H-NMR Vinylic Proton Shift
Target Compound DataParkeol: distinct H-11 signal at δ 5.224 ppm
Comparator Or BaselineLanosterol: absent H-11 signal
Quantified DifferenceAbsolute structural resolution via NMR integration
Conditions1H-NMR in CDCl3, GC-MS of TMS ethers

Procurement of authentic parkeol is strictly required to calibrate NMR and GC methods where lanosterol cannot serve as a proxy due to structural overlap.

Product Specificity Calibration for Engineered Oxidosqualene Cyclases

Parkeol is the critical reference standard for validating the product profiles of engineered oxidosqualene cyclases (OSCs). For example, wild-type Arabidopsis cycloartenol synthase (AthCAS1) produces cycloartenol, but the His477Gln mutant shifts the deprotonation cascade to yield predominantly parkeol [1]. Quantitative analysis using a parkeol standard demonstrated that this mutant yields 71-73% parkeol, 22-24% lanosterol, and 5% Δ7-lanosterol [1]. Without a high-purity parkeol standard, accurately integrating these product ratios to validate the C-11 deprotonation mechanism is impossible.

Evidence DimensionEnzymatic Product Yield (AthCAS1 His477Gln mutant)
Target Compound DataParkeol: 71-73% of total triterpene product
Comparator Or BaselineLanosterol: 22-24% of total product
Quantified Difference~3-fold higher production of parkeol over lanosterol in the engineered strain
ConditionsIn vitro oxidosqualene cyclization assay, quantified via GC-FID/NMR

Synthetic biology labs must procure parkeol to quantify specific mutational shifts in triterpene synthase pathways.

Specificity as an Unsaponifiable Marker in Shea Butter Authentication

Parkeol is a signature triterpene alcohol found in the unsaponifiable fraction of Butyrospermum parkii (shea butter), which comprises 2-11% of the total fat [1]. Unlike common vegetable oils that are dominated by standard phytosterols (e.g., sitosterol), shea butter contains a distinct triterpene profile including parkeol, lupeol, and butyrospermol [2]. In comprehensive GC×GC-MS profiling of vegetable oils, parkeol serves as a definitive qualitative and quantitative marker to authenticate genuine shea butter and detect adulteration with cheaper oils that lack the lanost-9(11)-en-3β-ol skeleton [1].

Evidence DimensionPresence in Unsaponifiable Lipid Fraction
Target Compound DataParkeol: Present as a major triterpene marker in shea butter
Comparator Or BaselineStandard Vegetable Oils (e.g., olive, canola): Parkeol absent
Quantified DifferenceBinary marker (Presence vs. Absence) for oil authentication
ConditionsGC×GC-MS/FID analysis of unsaponifiable fractions

Quality control laboratories require parkeol standards to verify the authenticity and purity of premium cosmetic and food-grade shea butter.

Absolute Standard for Parkeol Synthase (AK066327) Characterization

Parkeol is strictly required to characterize the activity of parkeol synthase, an enzyme discovered in Oryza sativa (rice)[1]. While most OSCs produce multiple products or common sterols, the gene product of AK066327 was shown to be a distinct enzyme that affords parkeol as a single product (100% specificity) [1]. In contrast, the closely related cycloartenol synthase (AK121211) produces only cycloartenol [1]. Procuring an authentic parkeol standard is mandatory to confirm the 100% product specificity of this novel enzyme via GC-MS co-elution and mass spectral matching.

Evidence DimensionEnzyme Product Specificity
Target Compound DataParkeol Synthase (AK066327): 100% Parkeol
Comparator Or BaselineCycloartenol Synthase (AK121211): 100% Cycloartenol
Quantified DifferenceAbsolute divergence in single-product generation from the same oxidosqualene substrate
ConditionsGC-MS analysis of recombinant enzyme products

Researchers studying plant sterol biosynthesis must use parkeol to benchmark the activity and single-product specificity of novel triterpene cyclases.

Quality Control and Authentication of Shea Butter

Because parkeol is a signature component of the unsaponifiable fraction of Butyrospermum parkii, it is the right choice for calibrating GC×GC-MS and GC-FID instruments in food and cosmetic quality control labs. Using this exact compound allows analysts to differentiate genuine shea butter from adulterated or substituted vegetable oils that lack this specific triterpene[1].

Benchmarking Engineered Oxidosqualene Cyclases

In synthetic biology, parkeol is essential for validating the product profiles of mutated oxidosqualene cyclases. When engineering enzymes like AthCAS1 to alter their deprotonation mechanisms, researchers must use parkeol to accurately quantify the shift from cycloartenol or lanosterol production to parkeol production via NMR and GC-MS [2].

Characterization of Novel Plant Triterpene Synthases

For plant biochemists discovering new gene functions, parkeol serves as the definitive standard to confirm the activity of novel enzymes, such as the rice parkeol synthase (AK066327). It is required to prove 100% product specificity in vitro, which cannot be achieved using generic sterol standards like lanosterol [3].

XLogP3

9.2

Wikipedia

Parkeol

Dates

Last modified: 08-15-2023

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